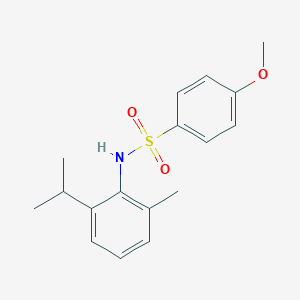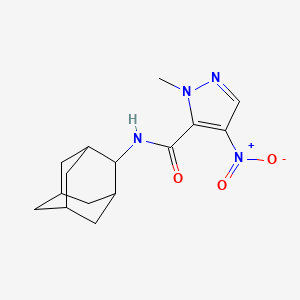
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide, also known as IQ-1S, is a small molecule that has been shown to have potential as a research tool in the field of neuroscience. This compound has been found to modulate the activity of certain ion channels in the brain, which has led to interest in its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide involves its interaction with the TRPC3 ion channel. Specifically, 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been found to enhance the activity of this channel, leading to increased calcium influx into neurons. This increased calcium influx has been shown to have effects on neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability and synaptic plasticity, 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects in certain cell types, and to modulate the activity of certain enzymes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the TRPC3 ion channel. This specificity allows researchers to investigate the role of this channel in various processes without affecting other ion channels. However, one limitation of using 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide is its relatively low potency, which may require the use of higher concentrations in experiments.
Direcciones Futuras
There are several future directions for research involving 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide. One direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to further investigate its effects on other ion channels and enzymes, which may lead to the discovery of new targets for drug development. Additionally, the development of more potent analogs of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide may improve its usefulness as a research tool.
Métodos De Síntesis
The synthesis of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been described in the literature. The method involves the reaction of 4-methoxyphenylacetic acid with isatoic anhydride to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The yield of 2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide using this method has been reported to be around 50%.
Aplicaciones Científicas De Investigación
2-cyano-N-1-isoquinolinyl-3-(4-methoxyphenyl)acrylamide has been shown to have potential as a research tool in the field of neuroscience. Specifically, it has been found to modulate the activity of certain ion channels in the brain, including the TRPC3 channel. This modulation has been shown to have effects on neuronal excitability and synaptic plasticity, which are important processes in learning and memory.
Propiedades
IUPAC Name |
(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-17-8-6-14(7-9-17)12-16(13-21)20(24)23-19-18-5-3-2-4-15(18)10-11-22-19/h2-12H,1H3,(H,22,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUBVAFCRSSXJS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-isoquinolin-1-yl-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)

![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)


![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)